molecular formula C22H22N6OS B3010069 benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1251564-66-5

benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Cat. No. B3010069
CAS RN: 1251564-66-5
M. Wt: 418.52
InChI Key: ZZKGBJHNFVFDGJ-UHFFFAOYSA-N
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Description

“Benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It has been synthesized and evaluated for various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzo[c][1,2,5]thiadiazol-5-yl group is a heterocyclic component that is often found in pharmacologically active compounds .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities in enzymatic assays . It has also been used as a second acceptor material to fabricate efficient ternary PSCs .

Scientific Research Applications

Fluorophores and Visible Light Organophotocatalysts

The compound has been extensively researched for use in photovoltaics or as fluorescent sensors. However, their use as potential visible-light organophotocatalysts has not received any in-depth study .

Photovoltaics

The compound is used in photovoltaics. The benzo[c][1,2,5]thiadiazole (BTZ) motif has received appreciable attention as a strongly electron accepting moiety, primarily for use in photovoltaic applications .

Fluorescent Sensors

The compound is also used as fluorescent sensors. The BTZ group has also been researched for photocatalytic applications although this has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Potential Hypoxia Inhibitors

The compound has potential applications as hypoxia inhibitors. Benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential .

Drug Discovery and Design

The utilization of thiadiazole derivatives in molecular docking studies to predict binding energies and interactions with biological targets demonstrates their significance in drug discovery and design.

Electronic Structure and Electron Delocalization

The compound is used in the study of the electronic structure and electron delocalization in benzo[c][1,2,5]thiadiazole, its 4-bromo and 4,8-dibromo derivatives by X-ray analysis and ab initio calculations .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-15-21(16(2)28(23-15)18-6-4-3-5-7-18)26-10-12-27(13-11-26)22(29)17-8-9-19-20(14-17)25-30-24-19/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKGBJHNFVFDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

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